6-cyclopropyl-4-hydroxy-2H-pyran-2-one
Description
Significance of 4-Hydroxy-2H-Pyran-2-one Scaffolds in Organic and Medicinal Chemistry
The 4-hydroxy-2H-pyran-2-one framework is a privileged scaffold in the fields of organic and medicinal chemistry due to its widespread presence in natural products and its versatile biological activities. urfu.rumdpi.com These heterocyclic compounds are recognized as valuable building blocks for the synthesis of more complex molecules, including various aromatic and heteroaromatic systems with interesting photophysical and biological properties. mdpi.comresearchgate.net The reactivity of the 4-hydroxy-2H-pyran-2-one core allows for various chemical modifications, making it an attractive starting point for the development of novel compounds. researchgate.net
The significance of this scaffold is underscored by the diverse pharmacological properties exhibited by its derivatives. These include anti-inflammatory, anti-cancer, antimicrobial, and anticoagulant effects. bohrium.com Furthermore, derivatives of 4H-pyrans, a related class of compounds, have shown potential as vasorelaxants, anticarcinogenics, and antioxidants. mdpi.com The pyran ring is a core component of many biologically active natural products, such as flavonoids, coumarins, and xanthones, which further highlights its importance in medicinal chemistry. rsc.org The versatility of the 4-hydroxy-2H-pyran-2-one scaffold has led to its use in the synthesis of compounds targeting a range of diseases, including Alzheimer's disease. nih.gov
Table 1: Reported Biological Activities of 4-Hydroxy-2H-Pyran-2-one Derivatives
| Derivative Class | Reported Biological Activity | Reference(s) |
|---|---|---|
| General 4-Hydroxy-2H-pyran-2-ones | Anti-inflammatory, Anti-cancer, Antimicrobial, Anticoagulant | bohrium.com |
| 4H-Pyrans | Vasorelaxant, Anticarcinogenic, Antioxidant | mdpi.com |
| Fused Pyran-based Scaffolds | Anticancer | rsc.org |
| Pyrano[4,3-b]pyrans and Tetrahydrobenzo[b]pyrans | Various biological activities | researchgate.net |
| Pyrano[3,2-c]quinoline-2,5-(6H)-diones | Potential CNS activity (though some tested compounds were inactive) | nih.gov |
| 2H-pyran-2-one analogues | Potential for diverse pharmacological properties | mdpi.com |
Historical Overview of Research on Pyran-2-one Derivatives and their Cyclopropyl (B3062369) Analogs
Research into pyran-2-one derivatives has a long history, with early work focusing on their isolation from natural sources and the elucidation of their structures. urfu.rumdpi.com Two of the most studied early examples are triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), which are now produced industrially and used as versatile starting materials in organic synthesis. mdpi.com Over the years, synthetic methodologies for the construction of the 4-hydroxy-2H-pyran-2-one ring system have been extensively developed, including biomimetic approaches based on the cyclization of tricarbonyl compounds. urfu.rumdpi.com
More recently, there has been a growing interest in the incorporation of cyclopropyl groups into bioactive molecules. The cyclopropyl moiety is often used as a bioisosteric replacement for other groups, such as phenyl rings, and is known to favorably influence the metabolic stability and binding affinity of drug candidates. Research on cyclopropyl-containing heterocyclic compounds has explored their potential as antibacterial and anti-tubercular agents. nih.gov For instance, the synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones has been developed as a route to access building blocks for various bioactive compounds. nih.gov While the direct combination of a cyclopropyl group at the 6-position of a 4-hydroxy-2H-pyran-2-one is not extensively documented in early literature, the foundational research on both pyran-2-ones and cyclopropyl-containing compounds has paved the way for the exploration of such hybrid structures.
Rationale for Focused Research on 6-Cyclopropyl-4-hydroxy-2H-pyran-2-one
The focused investigation of this compound is driven by the principle of molecular hybridization, which aims to combine the desirable properties of two distinct pharmacophores into a single molecule. The 4-hydroxy-2H-pyran-2-one scaffold is a well-established platform known for its broad spectrum of biological activities. bohrium.com The introduction of a cyclopropyl group at the 6-position is a rational design strategy intended to modulate the physicochemical and pharmacological properties of the parent scaffold.
The cyclopropyl group is a small, rigid, and lipophilic moiety that can introduce conformational constraints and improve metabolic stability. Its incorporation into drug molecules has been shown to enhance potency and selectivity for their biological targets. Given the known anticancer, anti-inflammatory, and antimicrobial properties of various 4-hydroxy-2H-pyran-2-one derivatives, the synthesis and biological evaluation of the 6-cyclopropyl analog is a logical step towards the discovery of new therapeutic agents with potentially improved efficacy and a more favorable pharmacokinetic profile.
Current State of Knowledge and Research Gaps Pertaining to this compound
The current body of scientific literature contains limited specific information on the synthesis, characterization, and biological activity of this compound. While extensive research exists on 4-hydroxy-2H-pyran-2-one derivatives with various other substituents, the 6-cyclopropyl analog appears to be a novel or under-investigated compound.
The primary research gap is the absence of published data detailing a robust synthetic route to this compound and a comprehensive evaluation of its biological properties. Although general methods for the synthesis of 4-hydroxy-2-pyrones are known, their applicability to a cyclopropyl-substituted precursor needs to be established. urfu.ru Furthermore, there is a lack of experimental data on its potential as an anticancer, anti-inflammatory, or antimicrobial agent, which would be expected based on the activities of related compounds. Therefore, future research should focus on the development of an efficient synthesis for this specific compound, followed by a thorough investigation of its biological activity profile to determine its potential as a lead compound in drug discovery.
Structure
3D Structure
Properties
CAS No. |
706817-87-0 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
6-cyclopropyl-4-hydroxypyran-2-one |
InChI |
InChI=1S/C8H8O3/c9-6-3-7(5-1-2-5)11-8(10)4-6/h3-5,9H,1-2H2 |
InChI Key |
XGHGATJWQCRXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=O)O2)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 6 Cyclopropyl 4 Hydroxy 2h Pyran 2 One
Electrophilic Reactions at the Pyranone Ring System
The 4-hydroxy-2-pyrone ring is susceptible to electrophilic substitution, primarily at the C3 and C5 positions. mdpi.com This reactivity is a common feature for pyrones and is utilized for functionalization. mdpi.com For instance, reactions such as bromination, iodination, acylation, and alkylation can introduce substituents at these positions. mdpi.com The hydroxyl group at the C4 position often requires protection before carrying out these modifications. mdpi.com
Due to the equilibrium between its enol and keto forms, 4-hydroxy-2-pyrones readily undergo electrophilic substitution at the C3 position. rsc.org This selective reactivity has been exploited in the synthesis of multisubstituted naphthalenes. rsc.org For example, the C3 position of 4-hydroxy-6-methyl-2-pyrone (B586867) can be successfully brominated, iodinated, or even trifluoromethylated after initial modification. rsc.org
While specific examples for 6-cyclopropyl-4-hydroxy-2H-pyran-2-one are not extensively detailed, the general reactivity of the 4-hydroxy-2-pyrone scaffold suggests that it would undergo similar electrophilic substitutions. The cyclopropyl (B3062369) group at the C6 position is a key structural feature in some antiviral compounds, and modifications at other positions of the pyrone ring are often pursued to develop new derivatives.
Nucleophilic Transformations and Ring Opening Reactions
The 4-hydroxy-2-pyrone ring can be opened by various nucleophiles, leading to a diverse range of acyclic and heterocyclic products. researchgate.net The electrophilic sites within the pyran-2-one structure include the carbon atoms at positions 2, 4, and 6. researchgate.net
The reaction of 4-hydroxy-2-pyrones with nitrogen nucleophiles like ammonia (B1221849), primary and secondary amines, and hydrazines often results in the opening of the pyranone ring. researchgate.net This is followed by rearrangement to form various nitrogen-containing heterocyclic compounds such as pyridones, pyrazoles, and isoxazoles. researchgate.netresearchgate.net For example, the reaction of 6-methyl-2H-pyran-2,4(3H)-dione with ammonia yields 4-hydroxy-6-methyl-2-pyridone. researchgate.net
The specific reaction products depend on the nature of the nucleophile and the reaction conditions. researchgate.net For instance, reacting 2-functionalized 4H-thiopyran-4-ones with primary amines can yield a variety of products, including aminopyridones, through intermediates formed by ring cleavage. researchgate.net
4-Hydroxy-2-pyrones can act as nucleophilic partners in several reactions. beilstein-journals.orgnih.gov For instance, they participate in oxa-Michael additions and Mitsunobu reactions to achieve O-functionalization. beilstein-journals.orgnih.gov These reactions are valuable for constructing complex 2-pyronyl ethers, which are found in some natural products. beilstein-journals.orgnih.gov The high acidity of the 4-hydroxyl group makes these compounds ideal for such couplings. beilstein-journals.orgnih.gov
The reaction of 4-hydroxy-6-alkyl-2-pyrones with activated alkynes like methyl propiolate in the presence of a base leads to the formation of vinyl ethers in good yields. beilstein-journals.orgnih.gov Similarly, they can be coupled with various primary and secondary alcohols under Mitsunobu conditions. beilstein-journals.orgnih.gov
Ring-opening can also occur with oxygen nucleophiles. For example, the reaction of 4-oxo-4H-pyran-3-carboxylate with sodium hydroxide (B78521) leads to a 4-hydroxy-2-pyrone derivative through a process involving nucleophilic addition at C2, ring opening, and subsequent ring closure. mdpi.com
Several rearrangement reactions of 4-hydroxy-2-pyrones proceed through the opening of the pyranone nucleus. researchgate.net The Claisen rearrangement can be utilized to introduce substituents at the C3 position. For example, the O-alkenylated derivative of triacetic acid lactone undergoes a Claisen rearrangement upon heating to yield a C3-alkenylated product. mdpi.com Another important rearrangement is the Fries rearrangement, which can be used to introduce acyl groups at the C3 position. mdpi.com
These rearrangement reactions, often initiated by nucleophilic attack, are instrumental in the synthesis of a wide variety of otherwise difficult-to-access heterocyclic systems. researchgate.net
Cycloaddition Reactions of the 2H-Pyran-2-one Moiety
The 2H-pyran-2-one ring system is a versatile diene and can participate in various cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netchimia.ch These reactions are a powerful tool for the stereoselective synthesis of six-membered rings. chimia.ch
2H-pyran-2-ones can act as dienes in [4+2] cycloaddition reactions with a range of dienophiles, including alkynes and alkenes. researchgate.nettandfonline.comtandfonline.com The reaction with acetylenic dienophiles, followed by the elimination of carbon dioxide from the initial bicyclic adduct, provides a route to substituted aromatic compounds. tandfonline.com
The nature of the Diels-Alder reaction can be either normal or inverse electron demand, depending on the substituents on the pyrone and the dienophile. researchgate.net In reactions with electron-rich dienophiles, the 2H-pyran-2-one acts as the electrophile. researchgate.net Conversely, with electron-poor dienophiles, the pyrone acts as the nucleophile. researchgate.net This reactivity has been studied through both experimental and computational methods, providing insights into the reaction mechanism. researchgate.net The Diels-Alder reaction of 4-hydroxy-2-pyrones has been used to synthesize a variety of complex molecules, including multisubstituted naphthalenes and other natural product scaffolds. rsc.orgnih.gov
Regioselectivity and Stereoselectivity in Cycloadditions
The 2H-pyran-2-one ring system is a versatile diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. rsc.orgnih.gov The outcome of these reactions, particularly their regioselectivity and stereoselectivity, is highly dependent on the nature of the dienophile and the substituents on the pyrone ring. For 4-hydroxy-2-pyrones, the reaction can proceed through the hydroxy form or its corresponding methyl ether derivative. rsc.orgnih.gov
In reactions with unsymmetrical acetylenic dienophiles, such as ethyl acetylenemonocarboxylate, 4-hydroxy-6-phenyl-2H-pyran-2-one has been shown to yield aromatic cycloadducts. nih.gov The reaction proceeds via an initial cycloaddition followed by the elimination of carbon dioxide to form a substituted biphenyl (B1667301) derivative. rsc.org The regioselectivity of these cycloadditions is influenced by both electronic and steric factors of the reacting partners. researchgate.net While specific studies on the 6-cyclopropyl derivative were not found in the surveyed literature, it is anticipated to follow similar reactivity patterns, with the cyclopropyl group at the 6-position influencing the steric hindrance and electronic nature of the diene system. The electron-donating character of the 4-hydroxyl group generally enhances the reactivity of the pyrone ring in normal-electron-demand Diels-Alder reactions. researchgate.net
Computational studies on related 2H-pyran-2-ones have been employed to predict the efficiency and mechanism of cycloadditions, indicating that factors like the aromaticity of the pyrone ring play a crucial role. researchgate.net For instance, theoretical calculations can help in understanding the preference for the formation of one regioisomer over another by analyzing the transition state energies. nih.gov
Derivatization at the 4-Hydroxyl Group
The 4-hydroxyl group of 6-alkyl-4-hydroxy-2-pyrones is acidic and can be readily functionalized. nih.govacs.org While traditional methods often involve harsh conditions with bases like potassium carbonate, milder and more versatile strategies have been developed, such as the Mitsunobu reaction and oxa-Michael additions. nih.govacs.orgorganic-chemistry.orgoup.comresearchgate.net
The Mitsunobu reaction has proven to be an effective method for the O-alkylation of 4-hydroxy-6-alkyl-2-pyrones. nih.govorganic-chemistry.orgresearchgate.net This reaction typically involves treating the pyrone with an alcohol in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This method is notable for its mild conditions and tolerance of a wide range of functional groups on the alcohol coupling partner.
Table 1: Examples of Mitsunobu Reaction with 4-hydroxy-6-methyl-2-pyrone
| Alcohol | Product | Yield (%) |
|---|---|---|
| 3-Buten-1-ol | 4-(But-3-enyloxy)-6-methyl-2H-pyran-2-one | 85 |
| 4-Chlorobutanol | 4-((4-Chlorobutyl)oxy)-6-methyl-2H-pyran-2-one | 70 |
| Diethyl (hydroxymethyl)phosphonate | Diethyl ((6-methyl-2-oxo-2H-pyran-4-yloxy)methyl)phosphonate | 56 |
Data sourced from studies on 4-hydroxy-6-methyl-2-pyrone, a close analog of the title compound. nih.govresearchgate.net
Oxa-Michael additions represent another mild and efficient route for the O-functionalization of the 4-hydroxyl group. nih.govacs.orgorganic-chemistry.orgoup.comresearchgate.net In this reaction, the 4-hydroxypyrone acts as a nucleophile in a conjugate addition to an activated alkyne, such as a propiolate ester, typically in the presence of a mild base like triethylamine. nih.gov This reaction leads to the formation of vinyl ethers.
Table 2: Examples of Oxa-Michael Addition with 4-hydroxy-6-methyl-2-pyrone
| Propiolate Ester | Product | Yield (%) |
|---|---|---|
| Methyl propiolate | Methyl (E)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)acrylate | 82 |
Data sourced from studies on 4-hydroxy-6-methyl-2-pyrone. nih.govresearchgate.net
Functionalization and Modification of the 6-Cyclopropyl Substituent
Direct functionalization of the 6-cyclopropyl substituent on the pyranone ring is not extensively documented. However, general methodologies for the modification of cyclopropyl ketones and C-H activation of cyclopropanes can be considered. The cyclopropyl group in this compound is adjacent to the pyrone's carbonyl group, making it a cyclopropyl ketone-like system.
Ring-opening reactions of cyclopropyl ketones are a common strategy for their functionalization. These reactions can be catalyzed by transition metals like palladium or nickel. rsc.orgnih.govoup.com For instance, palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively produce (E)-α,β-unsaturated ketones. rsc.org Nickel-catalyzed reactions with organoaluminum reagents have also been shown to yield ring-opened products. oup.com These reactions typically proceed via cleavage of one of the C-C bonds of the cyclopropane (B1198618) ring. More recent methods involve phosphine-promoted ring opening and recyclization cascades to form more complex polycyclic structures. acs.org
C-H activation offers a more direct approach to functionalize the cyclopropyl ring without its cleavage. nih.govorganic-chemistry.orgrsc.orgacs.org Palladium-catalyzed enantioselective C-H activation of cyclopropanes coupled with organoboron reagents has been developed to form cis-substituted chiral cyclopropane carboxylates. nih.gov Similarly, rhodium-catalyzed enantioselective silylation of cyclopropyl C-H bonds provides a pathway to introduce silyl (B83357) groups, which can be further transformed. rsc.org These advanced methods often require specific directing groups to achieve high selectivity. Their application to the this compound system would likely necessitate strategic derivatization to install such a directing group.
Metal-Catalyzed Cross-Coupling Reactions on Pyranone Derivatives
The 4-hydroxy-2-pyrone scaffold can be adapted for metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov A common strategy involves converting the 4-hydroxyl group into a triflate (OTf) or a halide, which can then participate in various cross-coupling reactions.
For instance, 4-bromo-6-methyl-2-pyrone has been used in Sonogashira cross-coupling reactions with terminal alkynes, catalyzed by palladium and copper, to synthesize a range of 4-alkynyl-6-methyl-2-pyrones. nih.gov This demonstrates that the C4 position of the pyrone ring is amenable to functionalization via cross-coupling.
Similarly, Suzuki-Miyaura coupling reactions could be employed to introduce aryl or vinyl groups. This would typically require the synthesis of a borylated or halogenated pyrone derivative. While specific examples for the 6-cyclopropyl derivative are scarce, the general reactivity of the pyrone core suggests that such transformations are feasible. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving good yields and selectivity. The functionalization could also potentially be directed to other positions on the pyrone ring, such as C3 or C5, through selective halogenation followed by cross-coupling. nih.gov
Computational and Theoretical Investigations of 6 Cyclopropyl 4 Hydroxy 2h Pyran 2 One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. mdpi.com By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For derivatives of 2H-pyran-2-one, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), are utilized for geometric optimization and subsequent analysis of their properties. mdpi.com
Electronic Structure and Molecular Orbitals Analysis
The electronic structure of 6-cyclopropyl-4-hydroxy-2H-pyran-2-one can be elucidated through analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
In analogous 4-hydroxy-2H-pyran-2-one systems, the HOMO is typically localized over the pyranone ring and the hydroxyl group, indicating these are the primary sites for electron donation. The LUMO, conversely, is often distributed across the α,β-unsaturated lactone system, highlighting its electron-accepting character. The presence of the cyclopropyl (B3062369) group at the 6-position is expected to influence the electronic distribution and orbital energies through its electron-donating nature.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Based on Analogous Systems)
| Parameter | Estimated Value (eV) |
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These values are estimations based on published data for similar pyranone derivatives and are presented for illustrative purposes.
Molecular Electrostatic Potential and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. semanticscholar.org For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the hydroxyl oxygen, indicating these as sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected near the hydrogen atoms, particularly the hydroxyl proton.
Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Global Electrophilicity Index (ω) | μ2/2η (where μ ≈ -(EHOMO + ELUMO)/2) | Propensity to accept electrons |
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For 2H-pyran-2-one derivatives, computational studies have investigated various reactions, including cycloadditions and thermal decompositions. mdpi.comrsc.org
For instance, in a hypothetical reaction involving this compound, DFT could be used to model the reaction pathway, calculate activation energies, and determine the structure of the transition state. This information is crucial for understanding the feasibility and kinetics of a given transformation. The presence of the cyclopropyl and hydroxyl groups would significantly influence the reaction pathways compared to the unsubstituted pyranone ring.
Prediction of Spectroscopic Parameters (Excluding Data)
DFT methods can also be employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. While specific data is not presented here, it is noteworthy that calculations can provide valuable information on:
Infrared (IR) Frequencies: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This helps in the assignment of experimental IR bands to specific vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR shielding tensors can be converted into chemical shifts, aiding in the interpretation of ¹H and ¹³C NMR spectra.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and dynamics of a molecule. rsc.org
Conformational Analysis and Dynamics
The flexibility of the this compound molecule, particularly the rotation around the single bond connecting the cyclopropyl group to the pyranone ring, can be investigated using MD simulations. nih.govsapub.org These simulations can reveal the preferred conformations of the molecule and the energy barriers between them.
The pyranone ring itself can adopt different conformations, such as a flattened-boat or an envelope conformation. bohrium.com MD simulations can provide insights into the relative populations of these conformers and the timescale of their interconversion. ethz.ch Understanding the conformational preferences is crucial as it can significantly impact the molecule's biological activity and its interactions with other molecules. For instance, MD simulations have been used to study the conformational changes of similar heterocyclic systems upon binding to biological targets. nih.govresearchgate.net
Lack of Publicly Available Research Data for this compound
Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of publicly available information regarding the computational and theoretical investigations of the chemical compound this compound. Specifically, detailed research findings on its intermolecular interactions, solvent effects, and structure-activity relationship (SAR) modeling are not present in the accessible scientific domain.
While general principles of computational chemistry and chemoinformatics could be applied to hypothesize about the properties of this compound, the strict requirement for detailed, existing research findings on this specific molecule cannot be met. The creation of scientifically accurate data tables and an in-depth article as requested is therefore not possible without foundational research, which appears to be unpublished or not publicly accessible at this time.
Consequently, the requested article focusing solely on the computational and theoretical investigations of this compound cannot be generated due to the absence of the necessary scientific data. Further research would be required to be published on this specific compound before a detailed analysis as outlined could be conducted.
Biological Activities and Molecular Mechanistic Insights Pre Clinical Focus
Broad Spectrum Biological Relevance of Pyran-2-one Derivatives
The 2H-pyran-2-one, or α-pyrone, framework is a core structural motif found in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. researchgate.net These derivatives are recognized for their significant pharmacological potential, which includes antimicrobial, antiviral, cytotoxic, and antitumor properties, making them valuable in the development of new drugs. researchgate.net The diverse bioactivity of pyran-2-one derivatives has spurred considerable interest in their synthesis and application in medicinal chemistry. researchgate.net
The pyran ring system is a fundamental component of many biologically active molecules. nih.govnih.gov Naturally occurring compounds such as flavonoids, coumarins, and xanthones, which contain a pyran unit, are known for their diverse pharmacological effects. nih.govresearchgate.net Synthetic pyran derivatives have also demonstrated a broad range of activities, including anti-inflammatory, anticancer, and anticoagulant effects. researchgate.net The versatility of the pyran-2-one scaffold allows for chemical modifications that can lead to the development of compounds with enhanced or specific biological activities. researchgate.net This has made them a "privileged scaffold" in medicinal chemistry. researchgate.net
Beyond their therapeutic potential, pyran derivatives have found applications in agriculture as insecticides and herbicides. nih.gov The wide-ranging biological relevance of these compounds underscores their importance in both medicine and agriculture. nih.gov
Antimicrobial Activities
Derivatives of 2H-pyran-2-one have demonstrated notable antimicrobial properties against a range of pathogens. researchgate.netnih.gov The antimicrobial efficacy of these compounds is often linked to the specific substituents on the pyran-2-one core. nih.gov
For instance, certain 2H-pyran-3(6H)-one derivatives have shown significant activity against Gram-positive bacteria. nih.gov Specifically, the presence of a bulky aromatic group at the C-2 position and an ester or ether group at the C-6 position has been associated with enhanced antibacterial activity. sci-hub.st One study reported that 2-[4-(phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov Another derivative, 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one, showed an MIC of 0.75 µg/mL against Streptococcus sp. nih.gov
The α,β-unsaturated enone system within the pyran-3(6H)-one structure is considered essential for their antimicrobial action. nih.govsci-hub.st It is believed that these compounds may act by blocking -SH-containing molecules in bacteria. sci-hub.st Furthermore, some spiro-4H-pyran derivatives, particularly those containing both indole (B1671886) and cytosine rings, have displayed good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes. researchgate.netnih.gov
The broad spectrum of antimicrobial activity exhibited by pyran-2-one derivatives, including activity against fungi, highlights their potential as a source for new antimicrobial agents. researchgate.netekb.eg
Antioxidant and Free Radical Scavenging Properties
Pyran-2-one derivatives have been investigated for their antioxidant and free radical scavenging capabilities. The antioxidant potential of these compounds is often attributed to their chemical structure, which can effectively neutralize reactive oxygen species (ROS). mdpi.com
One of the well-studied pyran derivatives is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a product of the Maillard reaction. nih.gov DDMP has demonstrated significant scavenging activity against various radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺) and the 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH). nih.gov Studies have shown that the enol structure in the DDMP moiety is a key factor for its antioxidant activity, with the hydroxyl group at the olefin position playing a remarkable role. nih.gov At a concentration of 17.5 μM, DDMP showed an 81.1% scavenging activity against ABTS˙⁺ radicals, which was better than the commonly used antioxidant butylated hydroxytoluene (BHT). nih.gov Similarly, at 350 μM, DDMP exhibited a 90.7% scavenging activity against DPPH radicals, comparable to BHT. nih.gov
Other synthetic 4H-pyran derivatives have also shown promising free radical scavenging activities. mdpi.com For example, compounds 4g and 4j from one study displayed IC50 values of 0.329 and 0.1941 mM, respectively, in a DPPH scavenging assay, with compound 4j being more potent than BHT (IC50 of 0.245 mM). mdpi.com The ability of these compounds to scavenge free radicals underscores their potential as antioxidant agents. mdpi.comresearchgate.net
Enzyme Inhibition Studies
HMG-CoA Reductase Inhibition
Certain derivatives of 4-hydroxy-2H-pyran-2-one have been identified as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. nih.govnih.govacs.org This enzyme is the target of the widely used statin drugs. nih.gov
A series of trans-6-[2-(2-N-heteroaryl-3,5-disubstituted-pyrazol-4-yl)ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones were designed to possess the pharmacological properties of lovastatin (B1675250) with increased hydrophilicity. nih.gov Two compounds from this series, 20a and 20b, were found to be more potent than lovastatin in inhibiting cholesterol biosynthesis both in vitro and in vivo. nih.gov
Another class of inhibitors, trans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-ones, were also evaluated for their HMG-CoA reductase inhibitory activity. nih.gov A systematic study revealed that the 2-(4-fluorophenyl)-5-isopropyl derivative (8x) was the most potent in this series, exhibiting 30% of the in vitro activity of compactin, a potent fungal metabolite. nih.gov Molecular modeling suggested that the orientation of the ethyl(ene) bridge relative to the pyran-2-one ring is a critical factor for inhibitory potency. nih.gov
The development of these pyran-2-one-based HMG-CoA reductase inhibitors highlights the potential of this chemical scaffold in designing new lipid-lowering agents. nih.govgoogle.com
HIV Protease Inhibition
The 4-hydroxy-2H-pyran-2-one scaffold has been successfully utilized in the design of nonpeptidic inhibitors of HIV-1 protease, a critical enzyme for viral maturation and replication. nih.govnih.govmdpi.com These inhibitors are designed to bind to the active site of the enzyme, preventing the cleavage of viral polyproteins. mdpi.comnih.gov
One series of inhibitors, (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes, was designed based on the X-ray crystal structure of HIV-1 protease complexed with a pyran-2-one lead compound. nih.gov Structure-activity relationship studies led to the discovery of a compound with a Kc value of 33 nM. nih.gov X-ray crystallography of this inhibitor bound to HIV protease revealed that the enol moiety of the pyran-2-one ring forms hydrogen bonds with key aspartate residues (Asp25 and Asp125) in the enzyme's active site, demonstrating a unique binding mode. nih.gov
Further modifications, such as tethering various functional groups to the 6-phenyl ring of 4-hydroxy-6-phenyl-3-[(2-isopropylphenyl)thio]pyran-2-one, have been explored to enhance binding affinity. nih.gov It was found that tethering hydrophilic groups resulted in more potent inhibitors. nih.gov For example, the inhibitor 4-hydroxy-3-[(2-isopropylphenyl)thio]-6-[4-(3-pyridinylmethoxy)phenyl]-2H-pyran-2-one was identified as a promising lead structure. nih.gov These findings demonstrate that pyran-2-one derivatives can serve as potent and selective HIV protease inhibitors. rsc.orgresearchgate.net
Cholinesterase Inhibitory Activity
Derivatives of the pyran scaffold have been investigated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net
A variety of pyran-based compounds, including those with fused ring systems like pyrano[2,3-b]quinolines, have been synthesized and evaluated as cholinesterase inhibitors. nih.gov Some of these compounds have shown competitive inhibition of AChE. nih.gov For instance, certain 7-hydroxycoumarin derivatives with amide linkages exhibited significant inhibitory activity against both AChE and BuChE. nih.gov A N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin had an IC50 value of 1.6 μM for AChE. nih.gov
Furthermore, 1,3-dihydroxyxanthone Mannich base derivatives, which contain a pyran ring, have demonstrated inhibitory activity against both AChE and BuChE, with IC50 values of 2.61 μM and 0.51 μM, respectively, for one such compound. nih.gov The structure-activity relationship studies of these pyran derivatives indicate that specific substitutions on the pyran ring and associated moieties are crucial for their inhibitory potency. nih.govresearchgate.netacgpubs.org
Interactive Data Tables
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 | nih.gov |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 | nih.gov |
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | ABTS˙⁺ Scavenging | 81.1% at 17.5 µM | nih.gov |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | DPPH Scavenging | 90.7% at 350 µM | nih.gov |
| 4H-pyran derivative 4j | DPPH Scavenging | IC50: 0.1941 mM | mdpi.com |
| Compound Class/Derivative | Enzyme | Activity | Reference |
|---|---|---|---|
| (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethane derivative | HIV-1 Protease | Kc: 33 nM | nih.gov |
| trans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-one derivative 8x | HMG-CoA Reductase | 30% of compactin's in vitro activity | nih.gov |
| N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin | Acetylcholinesterase (AChE) | IC50: 1.6 µM | nih.gov |
| 1,3-dihydroxyxanthone Mannich base derivative | Acetylcholinesterase (AChE) | IC50: 2.61 µM | nih.gov |
| 1,3-dihydroxyxanthone Mannich base derivative | Butyrylcholinesterase (BuChE) | IC50: 0.51 µM | nih.gov |
Antitumor and Cytotoxic Activities in in vitro Cell Models
There is no specific information available in the reviewed literature regarding the antitumor and cytotoxic activities of 6-cyclopropyl-4-hydroxy-2H-pyran-2-one in in vitro cell models.
Specificity Against Various Cancer Cell Lines
Data on the specific cancer cell lines against which this compound may exhibit activity are not available.
Induction of Apoptosis and Cell Cycle Modulation
There is no published research detailing the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells.
Investigation of Molecular Mechanisms of Action
The molecular mechanisms of action for this compound have not been elucidated in the available scientific literature.
Identification of Molecular Targets and Binding Modes
Specific molecular targets and the binding modes of this compound have not been identified.
Elucidation of Cellular Pathways and Signaling Cascades
There is no information on the cellular pathways and signaling cascades that may be affected by this compound.
Structure-Activity Relationship Studies for Biological Potency
While structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds, there are no specific SAR studies available for this compound and its derivatives. General SAR studies on other classes of pyranones suggest that the nature and position of substituents on the pyran ring significantly influence their biological activity. For instance, in other pyran-2-one series, modifications at various positions have been shown to modulate their cytotoxic and enzyme-inhibitory activities. However, without specific data for the 6-cyclopropyl derivative, any discussion remains speculative.
Advanced Analytical Methodologies for Characterization of 6 Cyclopropyl 4 Hydroxy 2h Pyran 2 One
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 6-cyclopropyl-4-hydroxy-2H-pyran-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential.
¹H NMR would provide initial information on the number and environment of protons. Expected signals would include those for the vinylic protons on the pyranone ring, the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) group, and a broad signal for the enolic hydroxyl group.
¹³C NMR would identify all unique carbon atoms in the molecule. Key resonances would include those for the carbonyl carbon (C2), the enolic carbons (C4, C5), the oxygen-bearing C6, and the distinct carbons of the cyclopropyl ring.
2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY would reveal proton-proton coupling networks, for instance, between the protons on the cyclopropyl ring. HSQC would correlate each proton with its directly attached carbon atom. The most definitive connections would be established using HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two to three bonds. This would be crucial for confirming the linkage between the cyclopropyl C1' proton and the C6 and C5 carbons of the pyranone ring, as well as the connection between the C5 proton and the C4, C6, and C3 carbons.
While solution-state NMR is standard, Solid-State NMR (SS-NMR) could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing, which may differ from its structure in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | - | ~165.0 |
| C3 | ~5.5 (s, 1H) | ~90.0 |
| C4 | - | ~175.0 |
| C5 | ~5.9 (s, 1H) | ~101.0 |
| C6 | - | ~163.0 |
| C1' | ~1.8 (m, 1H) | ~15.0 |
| C2'/C3' | ~1.0 (m, 4H) | ~10.0 |
| 4-OH | ~11.0 (br s, 1H) | - |
High-Resolution Mass Spectrometry (HRMS) for Purity and Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). For this compound (molecular formula: C₉H₈O₃), HRMS would be used to verify its exact mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. The experimentally measured mass is then compared to the theoretically calculated mass, and a close match provides strong evidence for the assigned molecular formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Adduct | Calculated Mass (m/z) | Found Mass (m/z) |
| C₉H₈O₃ | [M+H]⁺ | 165.05462 | To be determined |
| C₉H₈O₃ | [M+Na]⁺ | 187.03656 | To be determined |
| C₉H₈O₃ | [M-H]⁻ | 163.03999 | To be determined |
Chromatographic Separations for Isolation and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for the separation of the target compound from reaction byproducts and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis of non-volatile compounds like 4-hydroxy-2-pyrones. A reversed-phase column (e.g., C18) would typically be used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure sharp peak shapes. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV-Vis detector, which is effective due to the chromophoric nature of the pyranone ring system.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, but would likely require derivatization of the acidic hydroxyl group (e.g., by silylation with BSTFA) to increase the compound's volatility and thermal stability, preventing decomposition in the hot injector port and column.
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm |
| Purity | >95% (typical target) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its molecular structure. It would confirm the planarity of the pyranone ring, the precise bond lengths and angles, and the relative orientation of the cyclopropyl substituent. This method provides the absolute conformation of the molecule in the solid state and reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. To date, no public crystal structure data is available for this specific compound.
Table 4: Hypothetical Crystallographic Data Parameters
| Parameter | Value |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c, α, β, γ: To be determined |
| Z (molecules/unit cell) | To be determined |
| Final R-factor | < 0.05 (for a well-refined structure) |
Potential Applications and Future Research Directions of 6 Cyclopropyl 4 Hydroxy 2h Pyran 2 One
Role as Versatile Synthetic Building Blocks and Precursors for Heterocyclic Systems
The 4-hydroxy-2-pyrone scaffold, a key feature of 6-cyclopropyl-4-hydroxy-2H-pyran-2-one, is a valuable building block in organic synthesis. mdpi.comencyclopedia.pub These compounds possess multiple reactive sites, making them ideal starting materials for the construction of a wide array of complex molecules. mdpi.comencyclopedia.pub
The reactivity of the 4-hydroxy-2-pyrone ring allows for various transformations, including:
Ring-opening reactions: The pyranone ring can be opened by various nucleophiles to generate acyclic structures. mdpi.com
Ring modifications: The existing ring can be modified to create other heterocyclic systems. mdpi.com
This versatility has been demonstrated in the synthesis of numerous heterocyclic compounds, such as:
Pyridines
Pyrazoles
Isoxazoles
Pyrimidines
The presence of the cyclopropyl (B3062369) group at the 6-position adds another layer of synthetic potential, allowing for the creation of unique molecular architectures with specific steric and electronic properties. The development of methods for the synthesis of 2H-pyrans is an active area of research, with techniques like oxa-6π-electrocyclization of dienones being a common strategy. nih.gov
Development of Novel Chemical Probes for Biological Research
Chemical probes are essential tools for understanding complex biological processes. nih.gov They are small molecules designed to selectively interact with a specific protein or other biomolecule, allowing researchers to study its function in a cellular context. nih.gov The development of effective chemical probes requires a deep understanding of structure-activity relationships and the ability to design molecules with high affinity and selectivity for their target.
The 4-hydroxy-2-pyrone scaffold has shown promise in the development of biologically active compounds. For instance, derivatives of 4-(alkyloxy)-6-methyl-2H-pyran-2-one have been investigated as quorum sensing inhibitors in Pseudomonas aeruginosa. nih.gov This suggests that this compound could serve as a starting point for the design of novel chemical probes targeting a variety of biological pathways. The unique combination of the pyranone core and the cyclopropyl group could lead to probes with novel binding modes and improved properties.
Exploration in Materials Science (e.g., Polymers, Functional Materials)
The polyfunctional nature of 4-hydroxy-2-pyrones makes them attractive candidates for the development of new polymers and functional materials. mdpi.com The ability of these molecules to undergo various chemical transformations allows for their incorporation into polymer chains or for their use as cross-linking agents. The resulting materials could possess unique properties, such as thermal stability, specific optical characteristics, or biological compatibility.
Research into the use of similar pyranone-containing compounds has shown their potential in creating diverse material structures. The cyclopropyl group in this compound could further influence the properties of any resulting polymers or materials, potentially leading to enhanced performance characteristics.
Agricultural and Crop Protection Applications (e.g., Herbicidal, Fungicidal potential)
The development of new and effective crop protection agents is a critical area of research. The 4-hydroxy-2-pyrone scaffold is found in some natural products with biological activity, suggesting that synthetic derivatives could also possess useful properties. For example, certain 4-hydroxy-2-pyrone derivatives have been investigated for their insecticidal and rodenticidal activities. nih.gov
The unique structure of this compound could lead to the discovery of new herbicides or fungicides with novel modes of action. The cyclopropyl group, in particular, is a feature found in some existing agrochemicals and can contribute to increased efficacy and selectivity. Further research in this area could involve synthesizing a library of analogs and screening them for activity against various pests and pathogens.
Strategies for Analog Design and Lead Optimization
Once a compound with promising biological activity is identified, the next step is to design and synthesize analogs to improve its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, is a critical part of the drug discovery and development pipeline.
For this compound, several strategies for analog design could be employed:
Modification of the cyclopropyl group: The cyclopropyl ring could be substituted with other small rings or alkyl groups to probe the effect of steric bulk on activity.
Substitution on the pyranone ring: The hydrogen atoms on the pyranone ring could be replaced with various functional groups, such as halogens, alkyl groups, or aryl groups, to explore the electronic and steric requirements for activity.
Modification of the hydroxyl group: The hydroxyl group could be converted to an ether or an ester to investigate the importance of this group for binding to a biological target.
By systematically exploring the structure-activity relationships of this compound and its analogs, researchers can gain valuable insights into how to design more effective compounds for a variety of applications.
Challenges and Prospects in this compound Research
While the potential applications of this compound are numerous, there are also challenges that need to be addressed. One of the main challenges is the development of efficient and scalable synthetic routes to this compound and its derivatives. While methods for the synthesis of 4-hydroxy-2-pyrones exist, they may not be readily adaptable to the synthesis of the 6-cyclopropyl-substituted analog.
Another challenge is the elucidation of the specific biological targets of this compound. While the 4-hydroxy-2-pyrone scaffold has been shown to be a privileged structure in medicinal chemistry, the specific proteins or pathways that this compound interacts with are largely unknown. Identifying these targets will be crucial for the rational design of more potent and selective compounds.
Despite these challenges, the future prospects for research on this compound are bright. The unique structural features of this compound make it a promising candidate for the development of new drugs, materials, and agrochemicals. Continued research in this area is likely to lead to exciting new discoveries and applications.
Q & A
Basic: What synthetic methodologies are recommended for 6-cyclopropyl-4-hydroxy-2H-pyran-2-one?
The synthesis of pyran-2-one derivatives typically employs cyclocondensation or one-pot multicomponent reactions. For cyclopropyl-substituted analogs, cyclopropane ring formation via [2+1] cycloaddition using carbene precursors (e.g., ethyl diazoacetate) with alkenes is a critical step. Post-functionalization of the pyranone core can involve regioselective hydroxylation at the 4-position using acidic or enzymatic catalysis . Key intermediates should be characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm cyclopropane ring integrity and substitution patterns.
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Steps:
- Spectroscopy: Use H NMR to identify the cyclopropyl proton splitting pattern (typically two doublets of doublets). IR spectroscopy confirms the lactone carbonyl (C=O stretch ~1700–1750 cm) and hydroxyl groups (~3200 cm) .
- X-ray Crystallography: Resolve crystal structures to determine bond angles and torsional strain in the cyclopropyl ring, which influences reactivity .
- Computational Modeling: Employ DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution, predicting sites for electrophilic/nucleophilic attack .
Basic: What safety protocols are critical during experimental handling?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential irritant vapors .
- Waste Management: Neutralize acidic byproducts before disposal. Collect organic waste in halogen-resistant containers for incineration .
- Emergency Measures: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation of respiratory irritation .
Advanced: How can conflicting reports on its antimicrobial activity be resolved?
Experimental Design Recommendations:
- Standardize Assays: Use CLSI/M07-A9 guidelines for MIC (Minimum Inhibitory Concentration) testing. Include positive controls (e.g., ampicillin) and solvent controls (DMSO) .
- Structure-Activity Analysis: Compare substituent effects by synthesizing analogs (e.g., replacing cyclopropyl with methyl or phenyl groups). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
- Mechanistic Studies: Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to distinguish bacteriostatic vs. bactericidal modes .
Advanced: What computational strategies predict its reactivity in nucleophilic environments?
- Reactive Site Mapping: Use Fukui indices ( for nucleophilic attack) from DFT calculations to identify electron-deficient carbons (e.g., C-2 or C-6 in the pyranone ring) .
- Solvent Effects: Simulate reaction pathways in polar aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents using COSMO-RS models to optimize reaction conditions .
- Transition State Analysis: Apply QM/MM methods to model ring-opening reactions, such as hydrolysis under acidic conditions .
Basic: What are its stability profiles under varying pH and temperature?
- pH Stability: Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hrs). Monitor via HPLC for lactone ring hydrolysis to carboxylic acid derivatives .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at -20°C in amber vials to prevent photodegradation .
Advanced: How does the cyclopropyl group influence its pharmacokinetic properties?
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Cyclopropyl moieties often resist metabolic cleavage, enhancing half-life .
- LogP Determination: Measure octanol-water partitioning experimentally or predict via software (e.g., MarvinSuite). The cyclopropyl group may reduce hydrophobicity compared to bulkier substituents .
Advanced: What strategies validate its role as a kinase inhibitor in cancer models?
- Kinase Profiling: Use kinase assay panels (e.g., Eurofins KinaseProfiler) to identify targets. Prioritize kinases with ATP-binding pockets accommodating the pyranone scaffold .
- Cell-Based Assays: Test cytotoxicity in HeLa or MCF-7 cells with IC determination via MTT assays. Include negative controls (untreated cells) and reference inhibitors (e.g., staurosporine) .
- Apoptosis Markers: Quantify caspase-3/7 activation and Annexin V staining to confirm programmed cell death pathways .
Basic: How to troubleshoot low yields in cyclopropane ring formation?
- Catalyst Optimization: Screen transition-metal catalysts (e.g., Rh(OAc) vs. Cu(OTf)) for carbene transfer efficiency .
- Solvent Selection: Nonpolar solvents (toluene) favor cyclopropanation over side reactions. Monitor reaction progress via TLC with UV visualization .
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate cyclopropane-containing intermediates .
Advanced: How to address discrepancies in reported cytotoxicity data across cell lines?
- Cell Line Authentication: Verify lines via STR profiling to rule out cross-contamination .
- Dose-Response Refinement: Use 10-point serial dilutions (1 nM–100 µM) to capture full sigmoidal curves. Normalize data to vehicle-treated controls .
- Mechanistic Redundancy: Combine RNA-seq and proteomics to identify off-target effects (e.g., oxidative stress pathways) that may skew cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
